Riboflavin,5'-butanoate(9ci)

Description

Significance of Flavin Derivatives in Biological Systems and Chemical Synthesis

Riboflavin (B1680620) (vitamin B2) is the precursor to two vital coenzymes: flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.orgeatforhealth.gov.au These flavin derivatives are indispensable in all domains of life, acting as essential electron carriers for a vast array of oxidoreductase enzymes, known as flavoproteins. researchgate.net The chemical versatility of the isoalloxazine ring system in FMN and FAD allows them to participate in both one- and two-electron transfer reactions, a pivotal role that bridges the two-electron oxidation of substrates (like carbohydrates and fatty acids) with the one-electron transfer processes of the respiratory chain. researchgate.net

Consequently, flavins are central to cellular energy metabolism, including the Krebs cycle and oxidative phosphorylation. eatforhealth.gov.aunih.gov Their function extends to the metabolism of other key nutrients, such as the conversion of vitamin B6 and folate into their active forms. wikipedia.org The biosynthesis of these crucial coenzymes begins with riboflavin, which is first phosphorylated by flavokinase to form FMN. Subsequently, FAD synthetase catalyzes the adenylylation of FMN to produce FAD. researchgate.net The fundamental importance of these natural flavin esters has spurred extensive research into their chemical synthesis and the creation of synthetic analogues. nih.gov These synthetic derivatives, including esters like Riboflavin, 5'-butanoate, serve as probes to elucidate the mechanisms of flavoenzymes and to develop new molecules with tailored biological activities. uni-freiburg.de

Historical Development of Riboflavin Ester Chemistry and Biochemical Studies

The journey into riboflavin chemistry began with its discovery in 1879 by Alexander W. Blyth as a yellow, fluorescent pigment in milk whey, which he named "lactochrome". researchgate.netnih.gov However, its vital role as a vitamin was not understood until much later. The chemical structure of the compound was successfully deciphered in the 1930s, a feat accomplished by the research groups of Paul Karrer and Richard Kuhn. nih.gov This foundational work culminated in the first chemical synthesis of riboflavin in 1935. rsc.org

Following the elucidation of riboflavin's structure, the focus shifted to its biologically active forms. In 1937, Hugo Theorell identified the structure of FMN, revealing it to be a phosphate (B84403) ester of riboflavin. rsc.org Shortly after, in 1938, Otto Warburg and Walter Christian discovered the more complex coenzyme, FAD. rsc.org The essential nature of riboflavin for human health was definitively established through clinical trials in 1939. wikipedia.orgexamine.com

The chemical modification of riboflavin through esterification emerged as a strategy to alter its properties for research and potential therapeutic use. Scientists began synthesizing various organic acid esters, such as butyric, palmitic, and acetic acid esters, with the primary goal of increasing riboflavin's solubility in fats to improve its storage and delivery in the body. ptfarm.plresearchgate.net For example, riboflavin tetrabutyrate was developed, though it was found to be unstable and quickly degraded back to free riboflavin in the organism. ptfarm.plresearchgate.net The systematic study of chemically modified flavins as probes for understanding enzyme function began in earnest in the mid-1960s, providing valuable information on flavoprotein interactions and mechanisms. uni-freiburg.de This historical progression from discovery to synthesis and targeted modification highlights the enduring effort to harness the biochemical potential of riboflavin and its esters.

Systematic Nomenclature and Structural Representation of Riboflavin, 5'-butanoate (9ci)

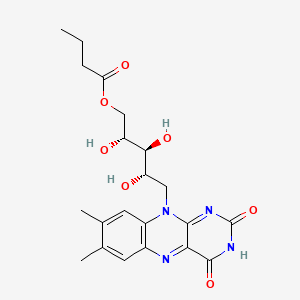

Riboflavin, 5'-butanoate (9ci) is a specific monoester of riboflavin where a butanoyl (butyryl) group is attached to the primary hydroxyl group at the 5'-position of the ribityl side chain. This modification increases the lipophilicity of the riboflavin molecule compared to the parent compound. Its formal identification is secured by a set of systematic names and registry numbers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate. rsc.org It is unequivocally identified in chemical literature and databases by its CAS Registry Number: 20704-80-7. rsc.orggoogle.com Various synonyms are also used, including Riboflavine,5'-butyrate (8CI), Butyric acid, 5'-ester with riboflavine, Riboflavin 5'-butyrate, and Vitamin B2-butyrate. nih.gov

The structural representation shows the core isoalloxazine ring system of riboflavin connected to the ribityl chain, which is esterified at the terminal (5') carbon with a butanoate group.

Chemical Identification of Riboflavin, 5'-butanoate (9ci)

| Identifier | Value |

|---|---|

| IUPAC Name | [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate rsc.org |

| CAS Number | 20704-80-7 rsc.orggoogle.com |

| Molecular Formula | C21H26N4O7 rsc.org |

| Molecular Weight | 446.45 g/mol rsc.org |

| Synonyms | Riboflavin 5'-butyrate, Vitamin B2-butyrate nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N4O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate |

InChI |

InChI=1S/C21H26N4O7/c1-4-5-16(28)32-9-15(27)18(29)14(26)8-25-13-7-11(3)10(2)6-12(13)22-17-19(25)23-21(31)24-20(17)30/h6-7,14-15,18,26-27,29H,4-5,8-9H2,1-3H3,(H,24,30,31)/t14-,15+,18-/m0/s1 |

InChI Key |

DNNYFPLSGADQHQ-DAYGRLMNSA-N |

Isomeric SMILES |

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

Canonical SMILES |

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |

Synonyms |

riboflavin-5'-monobutyrate |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Characterization of Riboflavin, 5 Butanoate 9ci

Regioselective Esterification Approaches for Riboflavin (B1680620) at the 5'-Hydroxyl Position

The key challenge in synthesizing Riboflavin, 5'-butanoate lies in selectively targeting the primary 5'-hydroxyl group of the ribityl side chain, while leaving the secondary 2', 3', and 4'-hydroxyl groups unreacted. Both direct chemical and chemoenzymatic methods have been explored to achieve this regioselectivity.

Direct chemical esterification of riboflavin with butyric acid or its derivatives can be employed to produce butanoate esters. One common approach is Fischer esterification, where riboflavin and a butyric acid source are reacted in the presence of an acid catalyst. For instance, a method involving the reaction of riboflavin with BOC-L-cystine in ethyl methyl ketone (EMK) using para-toluene sulfonic acid (p-TSOH) as a catalyst demonstrates a Fischer esterification approach. rsc.org Another potent method involves the use of butyric anhydride (B1165640) in the presence of a strong acid like perchloric acid. google.com This method has been successfully used to synthesize riboflavin tetrabutyrate, indicating its effectiveness for forming butyric acid esters of riboflavin. google.com

Optimization of these reactions involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts to maximize the yield of the desired 5'-monoester and minimize the formation of di-, tri-, and tetra-esters. The inherent challenge remains the comparable reactivity of the secondary hydroxyl groups, often necessitating the use of protecting group strategies for truly selective synthesis.

| Direct Synthesis Method | Reagents | Catalyst/Conditions | Potential Products |

| Fischer-Speier Esterification | Riboflavin, Butyric Acid | Acid catalyst (e.g., p-TSOH) | Riboflavin, 5'-butanoate; other esters |

| Anhydride Esterification | Riboflavin, Butyric Anhydride | Perchloric Acid | Riboflavin, 5'-butanoate; poly-esterified products |

Chemoenzymatic synthesis offers a highly specific alternative for regioselective modifications. Enzymes, by nature, possess high substrate specificity and can catalyze reactions at specific positions on a molecule. In the context of riboflavin, kinases are known to selectively phosphorylate the 5'-hydroxyl group to produce flavin mononucleotide (FMN). nih.gov For example, an engineered riboflavin kinase from Corynebacterium ammoniagenes has been used to specifically phosphorylate the 5'-hydroxyl group of a riboflavin analogue. acs.org Similarly, FAD synthetase from Brevibacterium ammoniagenes can convert riboflavin analogues to their 5'-phosphate and subsequent 5'-adenosine diphosphate (B83284) esters. nih.gov

While these examples demonstrate phosphorylation, the principle of using an enzyme to target the 5'-hydroxyl group is well-established. A chemoenzymatic strategy for Riboflavin, 5'-butanoate could involve using a lipase (B570770) or esterase with specificity for the primary hydroxyl group of the ribityl chain in a non-aqueous solvent to catalyze the esterification with a butyrate (B1204436) donor. This approach leverages the enzyme's active site to ensure the reaction occurs exclusively at the desired position, circumventing the need for protecting groups. beilstein-journals.org

Direct Chemical Synthesis Methods and Optimizations

Application of Protecting Group Chemistry in Riboflavin Derivatization

To overcome the lack of regioselectivity in direct chemical synthesis, protecting group chemistry is a crucial strategy. organic-chemistry.org The fundamental principle is to temporarily block the more reactive or undesired functional groups to allow a chemical transformation to occur at a specific site. wikipedia.orgcem.com For the synthesis of Riboflavin, 5'-butanoate, the secondary hydroxyl groups at the 2', 3', and 4' positions must be protected.

A common strategy for protecting adjacent diols is the formation of a cyclic acetal (B89532) or ketal. wikipedia.orglibretexts.org For instance, the 2',3'- and 4',5'-hydroxyls could be protected, but for selective reaction at the 5'-position, a more common approach would be to protect the 2',3'- and 3',4'- diols. A typical method involves reacting riboflavin with acetone (B3395972) or a related ketone in the presence of an acid catalyst to form an acetonide, which protects the vicinal diols. This leaves the primary 5'-hydroxyl group as the only free hydroxyl, which can then be esterified with butyric anhydride or butanoyl chloride. The final step is deprotection, where the acetal protecting groups are removed under mild acidic conditions to yield the pure Riboflavin, 5'-butanoate. wikipedia.orglibretexts.org

Typical Protecting Group Strategy:

Protection: React riboflavin with a suitable reagent (e.g., acetone, 2,2-dimethoxypropane) to form cyclic acetals at the 2',3' and/or 3',4' positions.

Esterification: React the protected riboflavin with a butanoylating agent (e.g., butanoyl chloride, butyric anhydride) to esterify the free 5'-hydroxyl group.

Deprotection: Remove the acetal protecting groups using aqueous acid to yield the final product. libretexts.org

Synthesis of Isotopically Labeled Riboflavin, 5'-butanoate (9ci) for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and for quantitative analysis. The synthesis of isotopically labeled Riboflavin, 5'-butanoate can be achieved by incorporating isotopes such as ²H (deuterium), ³H (tritium), or ¹³C into either the riboflavin moiety or the butanoate group.

Methods for the synthesis of isotopically labeled flavins have been developed. nih.gov For example, selective monodeuteration of the 5'-CH₂ group of the riboflavin side chain has been performed to aid in the confirmation of NMR spectral assignments. researchgate.net This demonstrates that specific positions on the ribityl chain can be isotopically tagged. To synthesize labeled Riboflavin, 5'-butanoate, one could start with an appropriately labeled riboflavin precursor or use an isotopically labeled butanoylating agent (e.g., [¹³C₄]-butyric anhydride). These labeled compounds can then be used in spectroscopic studies, such as vibrational mode analysis or mass spectrometry, to probe enzymatic mechanisms or track the molecule's fate in biological systems. acs.orgacs.org

Purification Methodologies for Synthetic Riboflavin, 5'-butanoate (9ci)

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, by-products (e.g., poly-esterified riboflavin), and other impurities. Several methodologies are applicable.

Recrystallization: This is a common technique for purifying solid compounds. For riboflavin esters, solvents such as ethanol, ether, or benzene (B151609) have been used. google.com The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. For riboflavin itself, purification often involves dissolving it in a dilute mineral acid and then precipitating it, sometimes in a mixture of water and an organic solvent like butanol. google.comchimia.ch A similar principle could be applied to its butanoate ester.

Precipitation: The product can be purified by precipitation from a solution. For example, a reaction mixture can be poured into a large volume of a non-solvent, such as ice-cooled water, to precipitate the less polar ester product. rsc.org

Chromatography: Column chromatography is a highly effective purification method.

Adsorption Chromatography: Silica gel or alumina (B75360) can be used as the stationary phase, with a suitable solvent system as the mobile phase to separate the components based on their polarity.

Reversed-Phase Chromatography: Techniques like solid-phase extraction (SPE) using a C18 stationary phase can be employed. The crude mixture is loaded onto the column, and a polar solvent is used to wash away impurities before the desired, more nonpolar product is eluted with a less polar solvent. mdpi.com High-performance liquid chromatography (HPLC) on a preparative scale can also be used for high-purity isolation. researchgate.netglsciences.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

To confirm the identity, structure, and purity of the synthesized Riboflavin, 5'-butanoate, a combination of advanced analytical techniques is essential.

High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation.

¹H NMR: Confirms the presence of both the riboflavin and butanoate moieties. The key indicator of successful 5'-esterification is the downfield shift of the protons on the 5'-carbon (H-5'a and H-5'b) of the ribityl chain compared to native riboflavin. researchgate.net The signals corresponding to the propyl group of the butanoate ester (protons at the α, β, and γ positions) would also be present.

¹³C NMR: Provides information on the carbon skeleton. A downfield shift of the C-5' signal and the appearance of a new carbonyl carbon signal from the ester group confirm the modification. nih.govchemicalbook.com

2D NMR (COSY, HMQC/HSQC): These techniques are used to establish the connectivity between protons and carbons, confirming that the butanoyl group is indeed attached to the 5'-position of the ribityl chain.

| Expected ¹H NMR Shifts (Reference: Riboflavin) researchgate.nethmdb.ca | Expected ¹³C NMR Shifts (Reference: Riboflavin) chemicalbook.com |

| Downfield shift of H-5' protons. | Downfield shift of C-5' carbon. |

| Appearance of signals for -CH₂CH₂CH₃ group. | Appearance of ester carbonyl carbon (~170-175 ppm). |

| Signals for isoalloxazine ring protons (e.g., H-6, H-9). | Appearance of signals for butanoate alkyl carbons. |

| Signals for ribityl chain protons (H-2', H-3', H-4'). | Signals for isoalloxazine and ribityl carbons. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The successful synthesis of Riboflavin, 5'-butanoate would be confirmed by the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. nih.gov The broad O-H stretching band from the hydroxyl groups would still be present (due to the 2', 3', and 4'-OH groups) but may be altered. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is sensitive to the chiral environment of the chromophore. nih.gov Since the esterification occurs on the chiral ribityl chain, CD spectroscopy can be used to probe for any conformational changes in the molecule resulting from the addition of the butanoate group. acs.org

Chromatographic Techniques:

HPLC: High-performance liquid chromatography is used to assess the purity of the final compound. A single, sharp peak on the chromatogram indicates a pure substance. By comparing the retention time with standards of riboflavin and other potential by-products, the identity can be further supported. glsciences.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition (C₂₁H₂₆N₄O₇). Fragmentation patterns observed in MS/MS experiments can further elucidate the structure, showing the loss of the butanoate group, for example. acs.orgnih.gov

Enzymatic Transformations and Metabolic Fates of Riboflavin, 5 Butanoate 9ci in Model Systems

Enzymatic Hydrolysis of the 5'-Butanoate Ester Linkage

The foundational step in the metabolism of riboflavin (B1680620), 5'-butanoate is the hydrolysis of the ester linkage at the 5' position of the ribityl chain. This reaction liberates free riboflavin, the biologically active form that can be utilized by cells. This conversion is catalyzed by non-specific esterases and lipases.

Research has identified several enzymes capable of hydrolyzing riboflavin esters in vitro and in non-human biological systems. Pancreatic lipase (B570770), in particular, has been shown to be effective at cleaving these ester bonds. Studies on riboflavin tetrabutyrate and other riboflavin diesters have demonstrated that pancreatic lipase from swine can efficiently hydrolyze these compounds, indicating a similar action would occur for the mono-butanoate form. thegoodscentscompany.comnih.gov

While direct studies on riboflavin, 5'-butanoate are limited, the broad substrate specificity of many hydrolases suggests a range of enzymes could be responsible for its cleavage. Esterases are generally defined as enzymes that hydrolyze water-soluble substrates, whereas lipases act on substrates at an oil-water interface. nih.govtandfonline.com Given the amphiphilic nature of riboflavin, 5'-butanoate, both classes of enzymes are potential catalysts.

Enzymes known to act on short-chain butyrate (B1204436) esters, and therefore potential candidates for the hydrolysis of riboflavin, 5'-butanoate, include:

Pig Liver Esterase (PLE): Known for its broad substrate specificity and activity against short-chain esters like vinyl butyrate. nih.gov

GDSL family of esterases/lipases: A subclass of hydrolytic enzymes found in various microorganisms, characterized by a conserved GDSL sequence motif, which are known to process butyrate esters. ebi.ac.uk

Carboxylesterases: Enzymes such as those from Bacillus subtilis and microbial esterases from various bacteria have shown a preference for short-chain fatty acid esters like p-nitrophenyl butyrate. d-nb.inforesearchgate.net

The enzymatic activity is highly dependent on the lipophilicity of the substrate. For classical esterases, activity tends to decrease as substrate lipophilicity increases, whereas for lipases, activity often increases due to interfacial activation. nih.gov

Table 1: Potential Enzymes for Riboflavin, 5'-butanoate Hydrolysis This table is interactive. You can sort and filter the data.

| Enzyme Class | Specific Example | Source (Model System) | Substrate Specificity Notes | Reference(s) |

|---|---|---|---|---|

| Lipase | Pancreatic Lipase | Swine | Demonstrated activity on riboflavin tetrabutyrate and diesters. | thegoodscentscompany.comnih.gov |

| Esterase | Pig Liver Esterase | Pig | Active on short-chain esters like vinyl butyrate. | nih.gov |

| Esterase/Lipase | GDSL Family Enzymes | Microorganisms (e.g., Aeromonas hydrophila) | Hydrolytic enzymes with multifunctional properties, including activity on butyrates. | ebi.ac.uk |

The mechanism of hydrolysis for riboflavin esters has been investigated using riboflavin tetrabutyrate as a substrate for pancreatic lipase. thegoodscentscompany.com The general mechanism for carboxyl ester hydrolases involves the formation of a tetrahedral intermediate stabilized by an "oxyanion hole" in the enzyme's active site. d-nb.info

Kinetic analyses of various butanoate esterases with model substrates, such as p-nitrophenyl butyrate (pNPB), provide insight into their catalytic efficiency. These studies typically measure the Michaelis-Menten constant (Kₘ), which indicates substrate affinity, and the catalytic rate constant (kcat), which reflects the maximum reaction rate. For instance, a thermophilic esterase from Alicyclobacillus acidocaldarius (Tok19 A1) and a metagenome-derived esterase (EstD04) have been characterized using p-nitrophenyl esters of varying chain lengths. researchgate.netucl.ac.uk These enzymes often show a preference for short-chain esters, including butyrate.

Kinetic data reveal that the efficiency of these enzymes is influenced by factors such as temperature, pH, and the physical state of the substrate (soluble vs. emulsified). nih.govucl.ac.uk Lipases, for example, characteristically show enhanced activity against emulsified substrates, a phenomenon known as interfacial activation. nih.govnih.gov

Table 2: Illustrative Kinetic Parameters of Esterases with Butyrate Substrates This table is interactive and shows data for model substrates, not Riboflavin, 5'-butanoate itself.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Optimal Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| EstD04 | p-Nitrophenyl butyrate | 0.488 | 3010 | 6170 | 40 | researchgate.net |

| Tok19 A1 Esterase | p-Nitrophenyl butyrate | 0.045 | 1658 | 36844 | N/A | ucl.ac.uk |

Identification and Characterization of Esterases and Lipases Responsible for Hydrolysis in Non-Human Biota or In Vitro

Potential Biosynthetic Pathways Leading to Riboflavin, 5'-butanoate (9ci) in Microorganisms or Cell-Free Systems

There is no evidence in the scientific literature to suggest that Riboflavin, 5'-butanoate is a naturally occurring compound synthesized by microorganisms. It is considered a synthetic derivative, likely produced via chemical or chemo-enzymatic methods. engineering.org.cn

However, the precursor molecule, riboflavin, is naturally synthesized by a wide array of microorganisms and plants. mdpi.comnih.gov The biosynthesis of riboflavin is a well-characterized pathway that starts from one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose-5-phosphate (Ru5P). engineering.org.cnfrontiersin.org This pathway involves a series of enzymatic steps catalyzed by proteins encoded by the rib genes. Industrial production of riboflavin heavily relies on the fermentation of flavinogenic microorganisms such as the fungus Ashbya gossypii and the bacterium Bacillus subtilis. mdpi.comnih.gov

While a direct biosynthetic pathway for the butanoate ester is unknown, one could speculate on a "potential" pathway involving the reverse action of an esterase or lipase. Under specific, non-aqueous conditions, these enzymes can catalyze esterification reactions. However, such a pathway for this specific compound has not been reported in a biological context.

Table 3: Key Enzymes in the Microbial Biosynthesis of Riboflavin (Precursor) This table is interactive. You can sort and filter the data.

| Enzyme | Gene (Example Organism) | Function | Reference(s) |

|---|---|---|---|

| GTP cyclohydrolase II | ribA (B. subtilis) / RIB1 (A. gossypii) | Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5'-phosphate (DARPP). | mdpi.comnih.gov |

| 3,4-dihydroxy-2-butanone-4-phosphate synthase | ribB (E. coli) | Catalyzes the formation of 3,4-dihydroxy-2-butanone-4-phosphate from Ru5P. | frontiersin.org |

| Lumazine synthase | ribE (E. coli) | Condenses the products from the two initial branches to form 6,7-dimethyl-8-ribityllumazine (B135004). | frontiersin.org |

Interaction of Riboflavin, 5'-butanoate (9ci) with Flavin Kinases and FAD Synthetases

The conversion of riboflavin into its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), is a critical metabolic process. This two-step pathway is catalyzed by Riboflavin Kinase (RFK) and FAD Synthetase (FADS), respectively. uniba.itfrontiersin.org

Riboflavin, 5'-butanoate cannot directly interact with Riboflavin Kinase. The enzyme's function is to phosphorylate the 5'-hydroxyl group of the ribityl chain. uniprot.orgrcsb.org In riboflavin, 5'-butanoate, this hydroxyl group is esterified with butyrate, effectively blocking the site of phosphorylation. Therefore, hydrolysis of the butanoate ester is an absolute prerequisite for the resulting riboflavin to enter the flavin cofactor biosynthetic pathway.

Once hydrolysis releases free riboflavin, it can serve as a substrate for RFK:

Riboflavin Kinase (RFK): This enzyme catalyzes the ATP-dependent phosphorylation of riboflavin to produce FMN. This is the rate-limiting step in FAD synthesis. frontiersin.orgnih.gov

FAD Synthetase (FADS): This enzyme then catalyzes the adenylylation of FMN, using another molecule of ATP, to form FAD. uniba.it

Studies on flavin analogs, such as riboflavin 5'-pyrophosphate, show that modifications at the 5' position can lead to weak cofactor activity or even inhibition of FAD synthetase. nih.gov This underscores the structural specificity required by these enzymes and reinforces the necessity of removing the 5'-butanoate group before metabolic activation can occur.

Catabolism of the Butyrate Moiety and its Influence on Riboflavin Recycling

The enzymatic hydrolysis of riboflavin, 5'-butanoate yields two distinct molecules: riboflavin and butyrate. The metabolic fates of these two products are independent.

Riboflavin Recycling: The liberated riboflavin molecule is effectively "recycled" back into the cellular pool of active flavin coenzymes. As described in the previous section, it is sequentially converted to FMN and FAD by RFK and FADS. uniba.itfrontiersin.org These coenzymes are essential for a vast number of flavoproteins that participate in critical redox reactions, including cellular respiration and fatty acid metabolism. uniba.it

Catabolism of the Butyrate Moiety: The released butyrate (butanoic acid) is a short-chain fatty acid (SCFA) with its own significant metabolic roles. In the context of gut microbiota, butyrate is a primary energy source for colonocytes and has important signaling functions. nih.govnih.gov Studies have shown that supplementation with riboflavin can promote the production of butyrate by certain gut bacteria, such as Faecalibacterium prausnitzii, highlighting a complex interplay between these two molecules in certain biological systems. nih.govnih.govasm.org

In other contexts, such as in food fermentation, butyric acid can be further metabolized. For example, during the storage of yoghurt, butyric acid concentrations can change, as it may be converted by microbial enzymes into other flavor compounds, including methyl ketones, secondary alcohols, and various esters. mdpi.com

Molecular Recognition and Mechanistic Functions of Riboflavin, 5 Butanoate 9ci

Binding Interactions with Apoflavoproteins and Flavin-Binding Proteins

Apoflavoproteins are the protein components of flavoproteins that are devoid of their flavin cofactor. The binding of a flavin derivative to an apoprotein is a critical step for its biological function. The nature of the substituent at the 5'-position of the ribityl chain significantly influences this interaction.

Structural Analysis of Binding Pockets and Interaction Modes (e.g., X-ray Crystallography, Cryo-EM)

X-ray crystallography has been instrumental in revealing the atomic details of flavin-protein interactions. For instance, the crystal structure of riboflavin (B1680620) has been determined, showing an orthorhombic symmetry with the space group P212121. acs.org In flavoproteins, the isoalloxazine ring of the flavin is typically buried within the protein, engaging in hydrogen bonding, van der Waals forces, and π-stacking interactions with aromatic amino acid residues. The ribityl chain often extends towards the protein surface, with its hydroxyl groups forming specific hydrogen bonds that contribute to binding affinity and specificity.

In the case of Riboflavin, 5'-butanoate, the replacement of the 5'-hydroxyl group with a butanoate ester would introduce a more hydrophobic and sterically larger group. This modification would likely alter its interaction within the binding pocket. Proteins that normally bind riboflavin or FMN possess a specific pocket for the 5'-phosphate group of FMN or the terminal hydroxyl of riboflavin. The butanoate group would require a binding site that can accommodate its size and hydrophobicity. It is conceivable that it could fit into a hydrophobic sub-pocket, or its flexibility might allow it to adopt various conformations.

Cryo-EM is a powerful technique for determining the structure of large protein complexes in their near-native states. cabidigitallibrary.orgjournalofexerciseandnutrition.com While no specific cryo-EM studies on Riboflavin, 5'-butanoate have been reported, this technique has been used to study complex biological systems like ribosomes and viruses, demonstrating its capability to elucidate the binding of small molecules. cabidigitallibrary.orgscispace.com Future cryo-EM studies could potentially visualize the binding mode of Riboflavin, 5'-butanoate to a suitable apoprotein.

Quantitative Characterization of Binding Affinities and Thermodynamics

Quantitative data on the binding affinity and thermodynamics of Riboflavin, 5'-butanoate to apoflavoproteins are not specifically documented. However, studies on related flavins offer valuable insights. For example, thermodynamic studies on the binding of FMN, FAD, and 8-carboxylic acid-riboflavin to apoflavodoxin from Azotobacter vinelandii have been conducted. wikipedia.org These studies reveal that the binding is an enthalpically driven process, with a significant ordering of the system upon flavin binding. wikipedia.org

The binding affinity of flavins to apoflavodoxins is influenced by the nature of the side chain. For instance, the dissociation constants (Kd) for FMN and riboflavin complexes with apoflavodoxin vary, highlighting the importance of the phosphate (B84403) group for tight binding in FMN-dependent proteins. mdpi.com It is plausible that the butanoate group in Riboflavin, 5'-butanoate would lead to a different binding affinity compared to riboflavin or FMN. The increased hydrophobicity could potentially enhance binding to proteins with complementary hydrophobic pockets, while the absence of the phosphate group would preclude the strong electrostatic interactions seen with FMN.

| Flavin | Apoflavodoxin from A. vinelandii (Binding Constant) | Apoflavodoxin from A. vinelandii (Binding Enthalpy, kcal/mol) |

| FMN | ~10⁸ | -28.3 wikipedia.org |

| FAD | ~10⁶ | -16.6 wikipedia.org |

| 8-carboxylic acid-riboflavin | ~10⁶ | -14.0 wikipedia.org |

| Riboflavin, 5'-butanoate (9ci) | Data not available | Data not available |

Influence of the 5'-Butanoate Modification on Flavin Redox Properties and Reactivity

The redox potential of the flavin isoalloxazine ring is fundamental to its role in biological oxidation-reduction reactions. This potential can be modulated by its microenvironment within the protein and by modifications to the flavin structure itself. The standard redox potential (E₀) of riboflavin is -0.185 volts. nih.gov

Esterification of the ribityl chain can influence the electronic properties of the isoalloxazine ring system. Studies on riboflavin tetraacetate have shown that modifications to the ribityl chain can alter the redox potential. rsc.orgacs.org The butanoate group at the 5' position of Riboflavin, 5'-butanoate, being an electron-withdrawing group, could potentially make the isoalloxazine ring slightly more electron-deficient, thereby increasing its redox potential. A higher redox potential would make it a stronger oxidizing agent compared to riboflavin. This altered reactivity could have significant implications for its function in enzymatic systems.

| Compound | Standard Redox Potential (E₀ vs. SHE) | Notes |

| Riboflavin | -0.185 V nih.gov | Can participate in one- and two-electron transfers. mdpi.com |

| Flavin Mononucleotide (FMN) | Similar to Riboflavin | A stronger oxidizing agent than NAD. mdpi.com |

| Riboflavin Tetraacetate | E⁰(¹RFT*/²RFT⁻) = 1.67 V vs. SCE (in excited state) rsc.org | Redox potential can be modified by metal ion coordination. rsc.org |

| Riboflavin, 5'-butanoate (9ci) | Data not available | Expected to have a slightly different redox potential from riboflavin due to the electron-withdrawing nature of the butanoate group. |

Role as a Substrate, Co-substrate, or Modulator in Enzyme Systems (In Vitro Studies)

There is a lack of in vitro studies specifically investigating the role of Riboflavin, 5'-butanoate as a substrate, co-substrate, or modulator in enzyme systems. However, research on a related compound, riboflavin tetrabutyrate, has shown that it can influence the activity of hepatic enzymes involved in fatty acid oxidation. nih.gov Specifically, long-term administration of riboflavin tetrabutyrate in rats led to an increase in the activity of hepatic 3-ketoacyl-CoA thiolase. nih.gov This suggests that lipophilic derivatives of riboflavin can be metabolized and potentially modulate enzymatic pathways.

Given that Riboflavin, 5'-butanoate is a monoester, it could potentially act as a substrate for esterases, which would hydrolyze the butanoate group to release riboflavin and butyrate (B1204436). The released riboflavin could then be utilized by riboflavin kinase to form FMN and subsequently FAD. wikipedia.org The butyrate released could also have its own biological effects. mdpi.comnih.govfrontiersin.orgpurdue.edu

Comparative Biochemical Reactivity of Riboflavin, 5'-butanoate (9ci) with Riboflavin and Flavin Mononucleotide (FMN)

A direct comparative study of the biochemical reactivity of Riboflavin, 5'-butanoate with riboflavin and FMN is not available. However, based on their structural differences, we can infer potential differences in their reactivity.

Riboflavin is the precursor for FMN and FAD. wikipedia.org Its conversion to FMN is catalyzed by riboflavin kinase. wikipedia.org Riboflavin, 5'-butanoate would likely first need to be hydrolyzed to riboflavin before it can enter this metabolic pathway.

FMN acts as a prosthetic group for various oxidoreductases. mdpi.com Its phosphate group is crucial for tight binding to many apoflavoproteins. wikipedia.orgmdpi.com Since Riboflavin, 5'-butanoate lacks this phosphate group, its interaction with FMN-dependent enzymes would be significantly weaker or non-existent, unless it first undergoes metabolic conversion to FMN.

The reactivity of the isoalloxazine ring in redox reactions is a key feature of all flavins. As discussed in section 4.2, the butanoate modification in Riboflavin, 5'-butanoate could subtly alter its redox potential compared to riboflavin and FMN, potentially leading to differences in its reactivity as a redox agent.

| Feature | Riboflavin | Flavin Mononucleotide (FMN) | Riboflavin, 5'-butanoate (9ci) (Predicted) |

| Structure | Ribityl side chain with terminal hydroxyl group. | Ribityl side chain with a 5'-phosphate group. mdpi.com | Ribityl side chain with a 5'-butanoate ester group. |

| Solubility | Poorly soluble in water. wikipedia.org | More soluble in water than riboflavin. wikipedia.org | Likely more lipophilic and less water-soluble than riboflavin. |

| Role in Metabolism | Precursor to FMN and FAD. wikipedia.org | Coenzyme for various oxidoreductases. mdpi.com | May act as a prodrug for riboflavin and butyrate. |

| Enzyme Binding | Binds to riboflavin-specific transporters and enzymes like riboflavin kinase. | Binds tightly to FMN-dependent apoproteins, often via the phosphate group. wikipedia.orgmdpi.com | Binding would depend on the specific protein pocket; unlikely to bind tightly to FMN-specific sites without modification. |

Molecular Dynamics Simulations and Computational Modeling of Interactions

Specific molecular dynamics (MD) simulations or computational modeling studies for Riboflavin, 5'-butanoate are not found in the existing literature. However, MD simulations are a powerful tool to understand the dynamic behavior of molecules and their interactions. frontiersin.org Such simulations have been widely applied to study flavins and flavoproteins, providing insights into conformational changes, binding stability, and the effects of mutations. frontiersin.org

Computational modeling could be employed to predict the binding mode of Riboflavin, 5'-butanoate to various apoflavoproteins. Docking studies could suggest potential binding poses and estimate binding affinities. MD simulations could then be used to refine these models and explore the conformational dynamics of the ligand-protein complex. These computational approaches would be invaluable in generating hypotheses about the function of Riboflavin, 5'-butanoate and guiding future experimental work in the absence of direct empirical data.

Advanced Analytical Methodologies for Research on Riboflavin, 5 Butanoate 9ci

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Research Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier analytical tool for the analysis of Riboflavin (B1680620), 5'-butanoate, particularly in complex biological or food matrices. journalwjarr.comresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection of trace amounts of the compound and providing both quantitative and qualitative data. journalwjarr.comresearchgate.net

The analysis of complex samples, such as tissue homogenates or biological fluids, often presents challenges due to matrix effects, where endogenous components interfere with the ionization and detection of the target analyte. chromatographytoday.comlcms.cz To mitigate these effects, robust sample preparation procedures are employed, which may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. For B vitamins and related compounds in liver samples, a common approach involves homogenization in an acetonitrile (B52724) solution followed by hot acid hydrolysis to release any protein-bound forms. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is often favored for separating B vitamins and their derivatives, followed by detection using an electrospray ionization (ESI) source in positive ion mode. nih.gov The use of high-performance surfaces (HPS) technology in LC systems can further enhance analysis by reducing the interaction of metal-sensitive analytes like flavins with instrument surfaces, leading to greater sensitivity, improved peak shape, and the elimination of carry-over effects.

Mass spectrometric detection is typically performed using a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) or QTRAP system, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for Riboflavin, 5'-butanoate.

Table 1: Representative LC-MS/MS Parameters for Flavin Derivative Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | Hydrophilic Interaction Chromatography (HILIC) | nih.gov |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | ~0.3 - 0.6 mL/min | usamvcluj.ronih.gov |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Ion Spray Voltage | ~5000 V | nih.gov |

| Source Temperature | ~450 °C | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Detection (LOD) | Can reach low pmol/g range | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Molecular Structure Refinement

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of Riboflavin, 5'-butanoate. While other methods provide quantitative data, NMR offers detailed insight into the molecule's three-dimensional structure in solution.

Proton (¹H) NMR spectral analysis is particularly useful for examining the ribityl side chain. researchgate.net The esterification of the primary alcohol at the 5'-position with a butanoyl group induces significant changes in the chemical shifts of the adjacent protons (5'-CH₂ and 4'-CH) compared to unmodified riboflavin. researchgate.netchemicalbook.com These downfield shifts are a direct consequence of the electron-withdrawing effect of the butanoyl carbonyl group.

Carbon-¹³ (¹³C) NMR provides complementary information, with the carbonyl carbon of the butanoate ester and the 5'-carbon of the ribityl chain showing characteristic resonances. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals definitively by establishing correlations between coupled nuclei. This allows for complete structural verification and refinement. chemicalbook.com Such detailed spectral analysis can be crucial for confirming the identity of the compound and distinguishing it from other riboflavin esters or isomers. thegoodscentscompany.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for the Ribityl Chain of Riboflavin vs. 5'-Butanoate Derivative

| Proton | Riboflavin (Approx. δ) | Riboflavin, 5'-butanoate (Predicted Change) | Rationale |

| 5'-Hα, Hβ | 3.6 - 3.7 | Significant downfield shift | Deshielding by ester carbonyl group |

| 4'-H | ~4.2 | Minor downfield shift | Inductive effect through C4-C5 bond |

| 3'-H | ~4.6 | Negligible shift | Effect diminishes with distance |

| 2'-H | ~4.9 | Negligible shift | Effect diminishes with distance |

| Aromatic H (C6, C9) | 7.8 - 7.9 | Negligible shift | Modification is distant from the isoalloxazine ring |

| Methyl H (C7, C8) | 2.4 - 2.5 | Negligible shift | Modification is distant from the isoalloxazine ring |

| Note: This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions. Data for riboflavin is based on published spectra. chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Fluorescence, Electrochemical) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the routine analysis, purity assessment, and quantification of Riboflavin, 5'-butanoate. journalwjarr.comresearchgate.net The method's versatility allows for its application in quality control of pharmaceutical formulations and fortified foods. europa.eu

Reversed-phase HPLC, typically using a C18 column, is the most common separation mode. nih.govglsciences.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile, run in either isocratic or gradient mode to achieve optimal separation from impurities and other components. nih.govglsciences.com

The choice of detector is critical for achieving the desired sensitivity and selectivity.

Fluorescence Detection: Riboflavin and its derivatives are naturally fluorescent, making fluorescence detection exceptionally sensitive and selective. researchgate.netcabidigitallibrary.org The typical excitation wavelength is around 445-450 nm, with emission measured at approximately 520-530 nm. nih.govglsciences.com This high sensitivity is essential for analyzing samples with trace levels of the compound. glsciences.com

UV-Vis/Diode Array Detection (DAD): While less sensitive than fluorescence, UV-Vis detection is also applicable. glsciences.com Riboflavin, 5'-butanoate can be monitored at its absorption maximum, around 445 nm. glsciences.com This detector is often suitable for analyzing more concentrated samples, such as bulk pharmaceutical ingredients or highly fortified products. glsciences.com A DAD provides the additional benefit of acquiring full UV spectra, which aids in peak identification and purity assessment. scioninstruments.com

Electrochemical Detection: This method utilizes the redox properties of the flavin isoalloxazine ring for detection and can offer high sensitivity, though it is less commonly employed than fluorescence or UV detection. cabidigitallibrary.org

Table 3: Typical HPLC Conditions for the Analysis of Riboflavin Derivatives

| Parameter | Condition 1 (High Sensitivity) | Condition 2 (General Purity) | Reference |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | glsciences.com |

| Mobile Phase | Methanol / Acetate Buffer (pH 4.5) | Acetonitrile / Water | glsciences.com |

| Elution Mode | Isocratic | Gradient | scioninstruments.com |

| Flow Rate | 0.8 - 1.0 mL/min | 1.0 mL/min | glsciences.com |

| Detector | Fluorescence (Ex: 445 nm, Em: 530 nm) | UV/DAD (λ: 445 nm) | glsciences.com |

| Application | Trace analysis in food/biological samples | Purity of supplements, pharmaceutical ingredients | glsciences.com |

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Interaction Studies

Spectrophotometric and fluorometric assays are fundamental for investigating the biochemical role of Riboflavin, 5'-butanoate, particularly in studies of enzyme kinetics and binding interactions. These methods leverage the inherent spectral properties of the flavin molecule.

Enzyme Activity Assays: If Riboflavin, 5'-butanoate serves as a substrate or precursor for an enzyme (e.g., an esterase that hydrolyzes it to riboflavin), its activity can be monitored over time. For instance, the formation of riboflavin from a non-fluorescent or spectrally distinct precursor can be followed by measuring the increase in absorbance at ~450 nm or fluorescence at ~525 nm. nih.govkjom.org Conversely, if the butanoate ester is a product, its formation can be tracked. These assays allow for the determination of key kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).

Binding Interaction Studies: Fluorometry is a powerful technique for studying the binding of flavin derivatives to proteins. The fluorescence of the flavin moiety is often sensitive to its local environment. When Riboflavin, 5'-butanoate binds to a protein, its fluorescence may be quenched or enhanced. By titrating the protein with the flavin ligand and monitoring the change in fluorescence, one can determine the binding affinity, represented by the dissociation constant (Kd). nih.gov For example, the binding of riboflavin to cytochrome P450 has been characterized by observing the quenching of riboflavin fluorescence as the protein concentration increases. nih.gov

Competitive Binding Assays: These assays are used to measure the concentration of the analyte. An enzyme-linked competitive binding assay involves competition between the free analyte (Riboflavin, 5'-butanoate) and a known amount of an enzyme-labeled flavin conjugate for a limited number of binding sites on an immobilized binding protein. umich.edu The amount of bound enzyme conjugate, and thus the resulting signal, is inversely proportional to the concentration of the analyte in the sample. umich.edu

Table 4: Parameters for Spectroscopic and Fluorometric Assays

| Assay Type | Principle | Measured Parameter | Key Information | Reference |

| Enzyme Activity | Monitoring product formation or substrate depletion | Change in Absorbance (450 nm) or Fluorescence (Ex/Em: ~445/525 nm) over time | Enzyme kinetics (Kₘ, Vₘₐₓ) | kjom.org |

| Binding Assay | Fluorescence quenching/enhancement upon binding | Change in Fluorescence Intensity | Binding affinity (Kd) | nih.gov |

| Competitive Assay | Competition for limited binding sites | Signal from enzyme-labeled conjugate | Analyte concentration | umich.edu |

Capillary Electrophoresis and Microfluidic Platforms for Separation and Characterization

Capillary electrophoresis (CE) and microfluidic platforms represent the cutting edge of analytical science, offering rapid, high-resolution separations with minimal sample and reagent consumption. bevital.noamazonaws.com These techniques are well-suited for the analysis of Riboflavin, 5'-butanoate, especially when sample volume is limited.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte buffer. bevital.no For flavin derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often used. It employs surfactants (like sodium dodecyl sulfate (B86663), SDS) to form micelles, which act as a pseudostationary phase, allowing for the separation of both charged and neutral molecules. bevital.no Coupling CE with laser-induced fluorescence (LIF) detection provides exceptionally low detection limits, often in the picomolar (pM) range. nih.govnih.gov Advanced online preconcentration techniques, such as dynamic pH junction-sweeping, can further improve sensitivity by over 1,000-fold compared to conventional injection methods. nih.gov

Microfluidic Platforms: These devices, also known as "lab-on-a-chip," integrate multiple laboratory functions onto a single chip. ethz.ch They are ideal for high-throughput screening and monitoring applications. For example, microfluidic cultivation chambers can be used to monitor the production of riboflavin by microorganisms in real-time by detecting its natural fluorescence. ethz.chrsc.org Droplet-based microfluidics allows for the encapsulation of single cells in picoliter-volume droplets, enabling the screening of vast mutant libraries to identify strains with enhanced production of a desired compound like a riboflavin derivative. asm.orgmdpi.com A simplified microfluidic injector can also be directly coupled to a CE system for automated analysis of the droplet contents. nih.gov

Table 5: Characteristics of Advanced Separation Platforms for Flavin Analysis

| Technique | Key Advantages | Typical Detector | Application Example | Reference |

| Capillary Electrophoresis (CE) | High resolution, short analysis time, low sample/reagent use | Laser-Induced Fluorescence (LIF) | Ultrasensitive quantification of flavins in biological fluids | bevital.nonih.gov |

| Microfluidic Platforms | High throughput, automation, miniaturization | Integrated Fluorescence | Screening of microbial strains for enhanced riboflavin production | rsc.orgmdpi.com |

Emerging Research Directions for Riboflavin, 5 Butanoate 9ci

Unexplored Enzymatic Pathways and Metabolic Networks involving the Compound

The metabolic fate of Riboflavin (B1680620), 5'-butanoate is presumed to begin with its hydrolysis into riboflavin and butyrate (B1204436). However, the specific enzymes responsible for this cleavage and the subsequent interplay between the released molecules within integrated metabolic networks remain largely unexplored.

Future research is anticipated to focus on identifying and characterizing the specific carboxylesterases or lipases, whether of human or microbial origin, that exhibit high substrate specificity for Riboflavin, 5'-butanoate. A significant area of investigation lies within the gut microbiome, where bacterial enzymes could process the compound. Studies have shown that riboflavin supplementation can enhance butyrate production by gut microbes, suggesting a complex interaction that this compound could help elucidate. nih.gov Research could explore how the direct delivery of a butyrate-conjugated riboflavin influences the composition and metabolic output of butyrate-producing bacteria, such as Faecalibacterium prausnitzii and Roseburia. nih.gov

Once cleaved, the two components enter distinct but interconnected metabolic pathways. Riboflavin is the precursor to the essential redox cofactors Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), which are critical for a vast number of flavoproteins involved in energy metabolism and cellular respiration. wikipedia.orgmedscape.com Butyrate serves as a primary energy source for colonocytes and is also a well-known histone deacetylase (HDAC) inhibitor, implying it can epigenetically modulate gene expression. patsnap.com The unexplored frontier is the potential for synergistic or unique metabolic signaling that results from the co-delivery of a flavin precursor and an HDAC inhibitor to the same cell or tissue microenvironment. This could have profound implications for understanding the regulation of metabolic gene expression, particularly in conditions where both energy metabolism and inflammation are dysregulated. patsnap.com

| Enzyme/Metabolite | Role in Metabolism | Potential Research Focus with Riboflavin, 5'-butanoate |

| Carboxylesterases | Hydrolyze ester bonds. | Identification of specific human or microbial esterases that cleave the butanoate group from the riboflavin molecule. |

| Riboflavin Kinase (RFK) | Catalyzes the ATP-dependent phosphorylation of riboflavin to FMN. nutritionalassessment.org | Investigating how the rate of hydrolysis of Riboflavin, 5'-butanoate affects the substrate pool for RFK and subsequent FMN/FAD synthesis. |

| FAD Synthase (FADS) | Catalyzes the adenylation of FMN to form FAD. foodandnutritionresearch.net | Studying the downstream effects on the FAD-dependent proteome following metabolism of the compound. |

| Butyrate | Energy source for colonocytes; HDAC inhibitor. patsnap.com | Examining the dual impact of the compound on cellular energy status and epigenetic regulation in target cells. |

| Flavoproteins | Enzymes requiring FMN or FAD for catalytic activity in redox reactions. nih.gov | Assessing the restoration of flavoprotein function in deficiency models using Riboflavin, 5'-butanoate as a delivery agent. |

Advanced Spectroscopic Characterization of Transient States and Reaction Intermediates

The isoalloxazine ring of riboflavin is a fluorescent chromophore, making it amenable to advanced spectroscopic techniques. While the photophysics of riboflavin are well-studied, the influence of the 5'-butanoate ester on these properties is not. This ester group could subtly alter the electronic environment of the chromophore, potentially affecting its absorption and fluorescence spectra, quantum yield, and fluorescence lifetime.

A significant research direction involves using time-resolved spectroscopy to study the compound's interaction with enzymes. For instance, the fluorescence of the riboflavin moiety might be quenched or shifted upon binding to the active site of a hydrolytic enzyme (esterase), providing a means to study binding kinetics in real-time.

Furthermore, advanced techniques are crucial for studying the reaction intermediates of flavin-dependent enzymes. Research on riboflavin synthase has successfully used multinuclear NMR spectroscopy to identify a complex pentacyclic intermediate formed during the conversion of 6,7-dimethyl-8-ribityllumazine (B135004) to riboflavin. nih.govnih.gov Similar approaches could be applied to the enzymes that metabolize Riboflavin, 5'-butanoate. By using isotopically labeled versions of the compound (e.g., with ¹³C or ¹⁵N), researchers could use NMR and mass spectrometry to trace the metabolic fate of the molecule and characterize any transient, enzyme-bound intermediates, providing deep mechanistic insights that are currently unavailable.

| Spectroscopic Technique | Application in Flavin Research | Potential Application for Riboflavin, 5'-butanoate |

| UV-Visible Absorption Spectroscopy | Characterizes the ground state and electronic transitions of the flavin ring. | To determine if the butanoate ester alters the absorption spectrum and to monitor enzymatic hydrolysis. |

| Steady-State & Time-Resolved Fluorescence | Probes the excited state properties, molecular environment, and interactions of the flavin. | To characterize the compound's unique photophysical signature and study its binding kinetics to esterases and flavin-binding proteins. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information of molecules in solution. nih.gov | To confirm the structure of the compound and, using isotopic labeling, to identify and characterize metabolic products and reaction intermediates. nih.govnih.gov |

| Circular Dichroism (CD) | Studies the secondary structure of proteins and detects conformational changes upon ligand binding. | To investigate how the binding of Riboflavin, 5'-butanoate may alter the conformation of target enzymes like esterases or flavokinases. |

| Mass Spectrometry (MS) | Identifies and quantifies molecules based on their mass-to-charge ratio. | To trace the metabolic pathway of the compound and identify its downstream metabolites within cells or biological fluids. |

Integration into Systems Biology Approaches for Flavin Metabolism and Derivatization

Systems biology aims to understand the larger picture of how individual components of a biological system interact. Riboflavin, 5'-butanoate is an ideal tool for such approaches because it can simultaneously perturb two key metabolic nodes: flavin metabolism and short-chain fatty acid signaling.

Future research will likely integrate this compound into multi-omics studies (genomics, proteomics, metabolomics) to build comprehensive models of flavin homeostasis. nih.gov For example, by treating cells or model organisms with Riboflavin, 5'-butanoate, researchers can simultaneously track changes in the flavoproteome, the metabolome (especially energy-related metabolites), and the transcriptome (via butyrate's HDAC-inhibiting effects). This can help construct a "coordinated flavin network" and understand how the cell prioritizes the use of flavins under different metabolic conditions. nih.govnih.gov

A particularly promising area is in the context of the gut microbiome. Network analysis has been used to show how riboflavin supplementation enhances the complexity and stability of microbial networks, leading to increased butyrate production. nih.gov Riboflavin, 5'-butanoate can be used as a precise probe in such studies to investigate the cross-feeding interactions between different bacterial species and the host. By providing a direct 1:1 molar ratio of riboflavin and butyrate, it allows for a more controlled input into these complex systems, helping to dissect the intricate feedback loops between host flavin status and microbial metabolic function.

| Systems Biology Component | Description | Role of Riboflavin, 5'-butanoate |

| Multi-Omics Analysis | Integrated analysis of genomics, transcriptomics, proteomics, and metabolomics. | As a specific molecular probe to trigger simultaneous changes in the flavoproteome and the epigenetic landscape for integrated analysis. |

| Metabolic Network Modeling | Computational reconstruction of metabolic pathways to simulate metabolic fluxes. | To model the flux of the compound through hydrolysis and into the distinct riboflavin and butyrate metabolic pathways. |

| Host-Microbiome Interaction Models | Studying the metabolic and signaling interplay between the host and its gut microbiota. nih.gov | To investigate how a single molecule can influence both host cellular metabolism and the metabolic output of the gut microbiome. |

| Perturbation Studies | Introducing a stimulus to a system to observe its response. | To serve as a specific and controlled chemical perturbant for studying the resilience and adaptability of flavin and energy metabolic networks. |

Development of Novel Biotechnological Tools and Research Reagents Based on the Compound

The unique structure of Riboflavin, 5'-butanoate makes it a candidate for development into novel biotechnological tools and specialized research reagents. Its utility extends beyond being a simple vitamin derivative.

Enzyme Activity Assays: The fluorescent nature of the riboflavin moiety could be exploited to design novel, continuous assays for esterase activity. If the fluorescence of the compound is different from that of free riboflavin, the rate of hydrolysis can be monitored fluorometrically, providing a convenient tool for screening enzyme inhibitors or characterizing enzyme kinetics.

Probes for Flavin and Butyrate Transport: The compound can be used as a research reagent to study the mechanisms of cellular uptake. Researchers can investigate whether it is transported into cells intact by a unique transporter or if it is first hydrolyzed extracellularly. This can help in the characterization of transporters for riboflavin, short-chain fatty acids, or their esters.

Dual-Function Cellular Reagents: As a single molecule that delivers both a critical coenzyme precursor and an epigenetic modulator, Riboflavin, 5'-butanoate is a valuable reagent for cell culture studies. It allows for the controlled investigation of the combined effects of enhanced flavin levels and HDAC inhibition on cellular processes like differentiation, proliferation, and metabolic switching, which is difficult to achieve with separate compounds.

Foundation for Prodrug and Probe Synthesis: The butanoate portion of the molecule provides a chemical handle for further derivatization. More complex functionalities, such as targeting ligands, cross-linking agents, or other fluorescent reporters, could be attached to the butyrate chain. This would allow for the creation of sophisticated molecular probes designed to investigate specific aspects of flavin biology in targeted cells or subcellular compartments. Related compounds like Riboflavin-5'-phosphate are already used in diagnostic reagents, indicating a precedent for the utility of such modified flavins.

| Potential Application | Description | Scientific Value |

| Fluorogenic Esterase Substrate | An assay where enzymatic cleavage of the butanoate group leads to a change in fluorescence intensity or wavelength. | Provides a simple, real-time method for high-throughput screening of esterase inhibitors and for detailed kinetic studies. |

| Cellular Uptake Probe | Used to study the transport mechanisms responsible for the cellular assimilation of flavin esters and short-chain fatty acids. | Elucidates the function of membrane transport proteins and the bioavailability of conjugated nutrients. |

| Dual-Signaling Molecule | A reagent for treating cultured cells to simultaneously modulate energy metabolism (via riboflavin) and gene expression (via butyrate). | Enables the study of synergistic or antagonistic effects between metabolic and epigenetic pathways. |

| Chemical Synthesis Precursor | A starting material for the synthesis of more complex, multifunctional molecular probes. | Opens the door to creating targeted probes for imaging flavin metabolism or delivering specific cargoes to flavoenzyme-rich locations. |

Q & A

Q. What are the established synthetic pathways for Riboflavin,5'-butanoate(9ci), and how can purity be optimized during synthesis?

Riboflavin,5'-butanoate(9ci) is synthesized via esterification of riboflavin with butanoic acid derivatives. A common approach involves protecting reactive hydroxyl groups on the ribityl chain before introducing butyrate moieties. TCI's protocol for Riboflavin Tetrabutyrate (CAS 752-56-7) emphasizes using anhydrous conditions and catalytic agents like DMAP (4-dimethylaminopyridine) to enhance yield and purity . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from unreacted precursors. Purity validation requires HPLC with UV detection at 445 nm, leveraging riboflavin's inherent fluorescence .

Q. What analytical techniques are most reliable for characterizing Riboflavin,5'-butanoate(9ci) and confirming its structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify esterification at the 5'-position and absence of residual hydroxyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C33H44N4O10 for Riboflavin Tetrabutyrate) .

- UV-Vis Spectroscopy : Absorption peaks at ~267 nm and 445 nm, with shifts indicating structural modifications .

- X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities .

Q. How does the stability of Riboflavin,5'-butanoate(9ci) under varying storage conditions impact experimental reproducibility?

Stability studies show that the compound degrades under prolonged light exposure due to riboflavin's photosensitivity. Storage at -20°C in amber vials with desiccants (e.g., silica gel) minimizes hydrolysis of butyrate esters. TCI recommends periodic purity checks via thin-layer chromatography (TLC) if stored beyond six months .

Advanced Research Questions

Q. What mechanistic insights exist regarding Riboflavin,5'-butanoate(9ci) in photodynamic therapy (PDT) applications?

Riboflavin derivatives act as photosensitizers, generating reactive oxygen species (ROS) upon UV/blue light activation. The butyrate esters enhance lipophilicity, improving cellular uptake. Studies suggest that Riboflavin,5'-butanoate(9ci) exhibits higher photostability than unmodified riboflavin, prolonging ROS generation in tumor models. However, optimal light dosimetry must be calibrated to avoid off-target cytotoxicity .

Q. How can contradictory data on the bioavailability of Riboflavin,5'-butanoate(9ci) in in vivo models be resolved?

Discrepancies arise from variations in hydrolysis rates by esterases in different tissues. To address this:

- Use isotope-labeled analogs (e.g., ¹³C-butanoate) to track metabolic fate via LC-MS .

- Conduct species-specific enzyme activity assays to correlate hydrolysis efficiency with bioavailability .

- Employ controlled-release formulations (e.g., nanoparticles) to standardize delivery .

Q. What are the best practices for integrating Riboflavin,5'-butanoate(9ci) into complex biological systems without interfering with endogenous flavoproteins?

- Dose Optimization : Pre-screen concentrations (e.g., 0.75–20 ppm) to avoid competitive inhibition of flavin-dependent enzymes like oxidoreductases .

- Competitive Binding Assays : Use fluorescence quenching to assess interactions with apoflavoproteins .

- Metabolic Profiling : Monitor ATP/NADH levels to ensure no disruption to energy metabolism .

Q. How can advanced computational models predict the interaction of Riboflavin,5'-butanoate(9ci) with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to flavoprotein active sites. Parameters should include solvation effects and flexibility of the butyrate side chains. Validation requires correlating in silico predictions with experimental binding constants (e.g., surface plasmon resonance) .

Methodological Guidelines

Q. What protocols ensure rigorous documentation of Riboflavin,5'-butanoate(9ci) synthesis and analysis for peer-reviewed publication?

- Experimental Section : Detail reaction stoichiometry, purification steps, and characterization data (e.g., NMR shifts, HPLC conditions) .

- Supporting Information : Provide raw spectral data (e.g., .dx NMR files) and crystallographic coordinates (CIF files) if applicable .

- Reproducibility Checks : Include triplicate runs for yield and purity measurements, with error margins <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.